molecular formula C8H12N4O2 B13064159 Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13064159
M. Wt: 196.21 g/mol
InChI Key: UGVUEVNVFAEQQB-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a fused heterocyclic compound featuring a pyrimidine core fused with a [1,2,3]triazolo ring. The molecule is substituted with a methyl group at position 7 and a methyl ester at position 3. Its structure combines electron-deficient aromatic systems with polarizable ester functionality, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 7-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-5-3-4-9-7-6(8(13)14-2)10-11-12(5)7/h5,9H,3-4H2,1-2H3

InChI Key

UGVUEVNVFAEQQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(N=NN12)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction mixture is then subjected to cyclization to form the triazolopyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Variations

The compound’s [1,2,3]triazolo-pyrimidine core distinguishes it from analogs with alternative triazolo fusion patterns or heterocycles. Key structural differences include:

Triazolo Ring Fusion
  • [1,2,3] vs. [1,2,4] Fusion :
    • The [1,2,3]triazolo fusion (as in the target compound) creates a distinct electron distribution compared to [1,2,4]triazolo derivatives like Methyl 7-[3-(benzyloxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate . The latter’s [1,2,4] fusion alters resonance stabilization and reactivity.
    • Impact : [1,2,3]triazolo derivatives may exhibit enhanced electrophilicity at specific positions due to electron-withdrawing effects of the triazole nitrogen atoms.
Core Heterocycle
  • Pyrimidine vs. Pyridine/Pyrazine: Pyrimidine (two nitrogen atoms) provides a π-deficient system compared to pyridine (one nitrogen) or pyrazine (two nitrogens in adjacent positions).
Substituent Diversity
  • Position 7: The target compound’s 7-methyl group contrasts with bulkier substituents like 7-(trifluoromethyl) in Ethyl 5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate or 7-aryl groups in other analogs.
  • Ester Position :
    • The methyl ester at position 3 (vs. position 5 in Methyl 7-[3-(benzyloxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate ) may influence intermolecular interactions, such as binding to biological targets.

Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide insights into trends:

Compound Name Core Structure Substituents Key Properties Reference
Target Compound [1,2,3]triazolo-pyrimidine 7-methyl, 3-COOCH3 Not reported N/A
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-... Pyrazolo-pyrimidine 5-cyclopropyl, 7-CF3, 3-COOCH2CH3 Mol. Formula: C13H16F3N3O2
{4H,5H,6H,7H-[1,2,3]triazolo...methanol [1,2,3]triazolo-pyridine 3-CH2OH pKa: 13.06; Density: 1.45 g/cm³
Methyl 7-[3-(benzyloxy)phenyl]-...carboxylate [1,2,4]triazolo-pyrimidine 7-aryl, 5-COOCH3 CAS: 882747-71-9
  • Solubility : The methyl ester in the target compound likely enhances solubility in organic solvents compared to hydroxyl or trifluoromethyl groups.
  • Electronic Effects : The 7-methyl group is electron-donating, contrasting with electron-withdrawing groups like CF3, which may stabilize negative charges in intermediates .

Biological Activity

Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its enzyme inhibition properties and antimicrobial effects.

Chemical Structure and Properties

The compound features a unique fused structure of a triazole and a pyrimidine ring, which contributes to its biological activity. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2 with a molecular weight of approximately 196.21 g/mol. The presence of a methyl ester group at the 3-position enhances its solubility and reactivity in biological systems.

1. Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor . Studies indicate its potential in cancer research by modulating cellular signaling pathways through the inhibition of specific kinases and proteases. For instance:

  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Preliminary data suggest effective inhibition against Aurora-A kinase with an IC50 value of approximately 0.16 µM .

2. Antimicrobial Properties

The compound's antimicrobial properties have also been investigated. Research indicates that it may be effective against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-methyl-4H,5H,6H,[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylateSimilar triazole-pyrimidine fusionExhibits different biological activities
Ethyl 5-amino-1,-triazole-3-carboxylateContains an amino group instead of methylPotentially different reactivity profiles
7-Aryl derivatives of [1,2]-triazolo[1,a]pyrimidinesFunctionalized at the aryl positionEnhanced selectivity for certain biological targets

These comparisons highlight variations that influence their reactivity and biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Cancer Cell Lines : In studies involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the treatment duration and concentration .
  • Antibacterial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli strains. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

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